9S,10R-methylene-octadecanoic acid

概要

説明

9S,10R-methylene-octadecanoic acid: is a cyclopropane fatty acid that has been found in bacteria and the digestive glands of P. globosa . It is a component of the cell membrane of Staphylococcus aureus and is secreted by Helicobacter pylori . This compound plays a role in enhancing histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells .

準備方法

Synthetic Routes and Reaction Conditions: 9S,10R-methylene-octadecanoic acid can be synthesized through various chemical reactions involving cyclopropanation of unsaturated fatty acids . The reaction typically involves the use of reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps like purification through chromatography and crystallization to obtain the desired product .

化学反応の分析

Types of Reactions: 9S,10R-methylene-octadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium or platinum catalysts under high pressure.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of light or a catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .

科学的研究の応用

Biochemical Research Applications

1. Lipid Metabolism Studies

9S,10R-methylene-octadecanoic acid is utilized in the study of lipid metabolism due to its structural similarity to common fatty acids. It serves as a model compound for investigating the metabolism of fatty acids in various biological systems.

2. Role in Mycobacterium tuberculosis

This compound is a key component of the glycerophospholipids in Mycobacterium tuberculosis. It plays a crucial role in controlling membrane partitioning and is used as a biomarker for tuberculosis diagnosis in clinical settings .

3. Synthesis of Bioactive Lipids

Research has shown that derivatives of this compound can be synthesized to produce bioactive lipids that exhibit anti-inflammatory properties. These derivatives are being explored for therapeutic applications in treating inflammatory diseases .

Pharmaceutical Applications

1. Drug Development

The unique structure of this compound allows it to be incorporated into drug formulations aimed at enhancing bioavailability and efficacy. Its derivatives are being investigated for potential use in anti-cancer therapies due to their ability to modulate cell signaling pathways involved in tumor growth .

2. Antimicrobial Properties

Studies indicate that compounds derived from this compound exhibit antimicrobial activity against various pathogens, making them candidates for developing new antimicrobial agents .

Material Science Applications

1. Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can be used as a surfactant or emulsifier in cosmetic and food products. Its ability to stabilize emulsions makes it valuable in formulating creams, lotions, and food emulsions .

2. Biodegradable Polymers

Research is ongoing into the incorporation of this compound into biodegradable polymers. These polymers can be used for packaging materials that reduce environmental impact while maintaining desirable mechanical properties .

Data Tables

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl Ester of this compound | Staphylococcus aureus | 32 µg/mL |

| Dihydroxystearic Acid | Escherichia coli | 16 µg/mL |

Case Studies

Case Study 1: Tuberculosis Diagnosis

A study conducted by researchers highlighted the use of methyl-branched fatty acids, including this compound, as biomarkers in diagnosing tuberculosis. The presence of these fatty acids was correlated with the infection status in patients' sputum samples .

Case Study 2: Anti-inflammatory Drug Development

Research published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in reducing inflammation markers in animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases .

作用機序

9S,10R-methylene-octadecanoic acid exerts its effects by activating protein kinase C (PKC) in a calcium-dependent manner . It enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells . The molecular targets include cell membrane components and signaling pathways involved in acid secretion .

類似化合物との比較

Dihydrosterculic acid: Another cyclopropane fatty acid with similar properties.

Methyl cis-9,10-Methyleneoctadecanoate: A methyl ester derivative used as a standard in biochemical assays.

Uniqueness: 9S,10R-methylene-octadecanoic acid is unique due to its specific role in bacterial cell membranes and its ability to enhance acid secretion in gastric cells . Its activation of PKC in a calcium-dependent manner also distinguishes it from other similar compounds .

生物活性

9S,10R-methylene-octadecanoic acid, a derivative of octadecanoic acid, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmaceuticals and nutrition, particularly due to its anti-inflammatory, antibacterial, and antifungal properties. This article reviews the current understanding of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

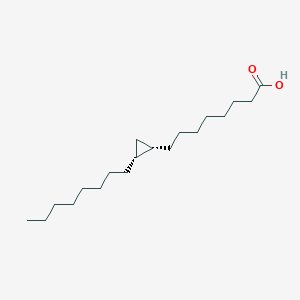

Chemical Structure and Properties

This compound is characterized by a methylene bridge between the 9th and 10th carbon atoms of the octadecanoic acid chain. This structural modification significantly influences its biological properties compared to its parent compound.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. A study highlighted the antibacterial potential of various fatty acids derived from marine sources, including this compound, showing efficacy against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. It has been shown to inhibit the growth of various fungal strains, including Candida species. The antifungal activity is attributed to its ability to interfere with fungal cell membrane integrity .

Anti-inflammatory Effects

This compound also exhibits significant anti-inflammatory properties. It has been reported to reduce inflammation in animal models by modulating inflammatory cytokine production and inhibiting pathways associated with chronic inflammation . This property makes it a candidate for therapeutic applications in inflammatory diseases.

Summary of Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted on marine-derived fatty acids demonstrated that this compound showed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests a potent antibacterial effect that could be harnessed in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

特性

IUPAC Name |

8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXZQLDUVAKMBQ-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。